molecular formula C15H11N3O B1362137 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde CAS No. 36640-50-3

1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1362137
CAS No.: 36640-50-3
M. Wt: 249.27 g/mol
InChI Key: FDZVXJJNBAJELS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZVXJJNBAJELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358095
Record name 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36640-50-3
Record name 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key reactions that 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo, and what types of heterocyclic compounds can be synthesized from it?

A1: this compound serves as a crucial starting material for synthesizing diverse heterocyclic compounds. [] For instance, reacting it with ethyl bromoacetate and sodium sulfide yields 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester. [] This ester can be further modified; alkaline hydrolysis produces the corresponding acid, while reacting it with hydrazine hydrate forms the corresponding hydrazide. [] This hydrazide is further reacted with potassium isocyanate and ammonium isothiocyanate to yield triazole and thiadiazole derivatives, respectively. [] Furthermore, reacting the aldehyde with hydroxylamine hydrochloride produces 4-cyanopyrazol-5-one. [] Treatment of this compound with phosphorus oxychloride (POCl3) leads to the formation of 5-chloro-4-cyanopyrazole, which upon reaction with hydrazines yields pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. [] These examples showcase the versatility of this compound as a building block in organic synthesis.

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